But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate
CAS No.:
Cat. No.: VC16196227
Molecular Formula: C21H38O2S3
Molecular Weight: 418.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H38O2S3 |
|---|---|
| Molecular Weight | 418.7 g/mol |
| IUPAC Name | but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
| Standard InChI | InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3 |
| Standard InChI Key | PJYDHYBGYFGBRC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three functional elements:
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Dodecylthio group: A 12-carbon alkyl chain (C₁₂H₂₅S) that enhances solubility in nonpolar media and stabilizes radical intermediates during polymerization .
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Thiocarbonylthio core (-SC(=S)S-): The RAFT-active site responsible for mediating chain transfer reactions .
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But-3-enyl ester: A terminal alkene group (CH₂=CHCH₂O-) that enables post-polymerization modifications, such as thiol-ene click chemistry .
The IUPAC name, but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate, systematically describes this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 418.7 g/mol | |
| SMILES | CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C | |
| InChIKey | PJYDHYBGYFGBRC-UHFFFAOYSA-N | |
| Hazard statements | H302 (harmful if swallowed), H315 (skin irritation) |
Synthesis and Reaction Mechanisms
Synthetic Pathway
The compound is synthesized via esterification of 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (CAS 461642-78-4) with but-3-en-1-ol under acidic or coupling agent conditions . The reaction typically employs:
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Catalysts: p-Toluenesulfonic acid (pTSA) or carbodiimides (e.g., DCC).
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Solvents: Dichloromethane or tetrahydrofuran.
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Yield: ~70–85% after purification by column chromatography .
Mechanistic Insights
The thiocarbonylthio group’s reactivity stems from its ability to undergo reversible homolytic cleavage, generating a stabilizing dodecylthiyl radical (C₁₂H₂₅S- ) during RAFT polymerization . This radical mediates chain propagation by transferring between active and dormant polymer chains, ensuring low dispersity (Đ < 1.2).
Applications in Polymer Science
RAFT Polymerization
As a Z-group CTA, the compound confers two critical advantages:
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Controlled molecular weight: Linear correlation between monomer conversion and polymer chain length .
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End-group fidelity: The but-3-enyl ester remains intact, enabling post-polymerization functionalization .
Case Study: Poly(methyl methacrylate) (PMMA) Synthesis
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Conditions: 70°C, azobisisobutyronitrile (AIBN) initiator, bulk polymerization.
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Result: PMMA with Mₙ = 25 kDa, Đ = 1.12.
Block Copolymer Production
The terminal alkene allows sequential RAFT and thiol-ene reactions. For example:
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Synthesize polystyrene (PS) via RAFT.
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React PS macro-CTA with thiol-functionalized polyethylene glycol (PEG-SH) under UV light .
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals:
Collision Cross-Section (CCS)
Ion mobility spectrometry predicts CCS values of 203.1 Ų for [M+H]⁺, aiding structural validation .
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